4-(3-Carboxyphenyl)-2-cyanophenol
Description
4-(3-Carboxyphenyl)-2-cyanophenol is a phenolic derivative characterized by a cyanophenol core substituted with a 3-carboxyphenyl group. This compound combines electron-withdrawing groups (cyano and carboxy) that influence its electronic properties, solubility, and reactivity. Its molecular formula is inferred as C₁₄H₉NO₃ (molecular weight ≈ 239.23 g/mol), though this may vary depending on isomerism .
Properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c15-8-12-7-10(4-5-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLFUBATCQJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684758 | |
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-69-4 | |
| Record name | 3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4-(3-Carboxyphenyl)-2-cyanophenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Carboxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-(3-Carboxyphenyl)-2-cyanophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of 4-(3-Carboxyphenyl)-2-cyanophenol depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The phenolic hydroxyl group can form hydrogen bonds with biological targets, while the cyano group can participate in nucleophilic or electrophilic reactions, influencing molecular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3-Carboxyphenyl)-2-cyanophenol with structurally related compounds, emphasizing physicochemical properties, biological activity, and applications:
*Estimated based on structural analogs (e.g., 2-cyanophenol’s pKa decreases with additional electron-withdrawing groups).
Key Structural and Functional Comparisons
Acidity (pKa): The carboxyphenyl group in 4-(3-Carboxyphenyl)-2-cyanophenol likely lowers its pKa compared to 2-cyanophenol (pKa ~6.86–7.17). The electron-withdrawing nature of the carboxy group increases acidity, making it more soluble in basic conditions . Fluorinated analogs (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol) may exhibit even lower pKa values due to fluorine’s inductive effects .
Lipophilicity (LogP): 2-Cyanophenol has a LogP of 1.66, indicating moderate lipophilicity. The addition of a carboxyphenyl group in 4-(3-Carboxyphenyl)-2-cyanophenol slightly increases LogP (~1.8), balancing solubility and membrane permeability . Fluorinated derivatives (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol) likely have higher LogP due to fluorine’s hydrophobicity, enhancing bioavailability .
Biological Activity: Benzamide analogs with carboxyphenyl groups () show inhibitory activity against PCAF HAT enzymes (e.g., 79% inhibition for compound 17). Fluorinated analogs may exhibit improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Synthetic Utility: 2-Cyanophenol is a key intermediate for fungicides and antihypertensive drugs. The carboxyphenyl variant could enable coupling reactions (e.g., peptide synthesis) via its carboxylic acid group . Fluorinated derivatives are valuable in PET imaging and drug design due to fluorine’s metabolic stability .
Contradictions and Limitations
- pKa Discrepancy: cites 2-cyanophenol’s pKa as 6.86, while reports 7.16. This variation may arise from measurement conditions (e.g., solvent, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
